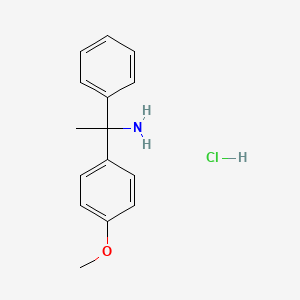

1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-15(16,12-6-4-3-5-7-12)13-8-10-14(17-2)11-9-13;/h3-11H,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDCSFQPXSXGJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672846 | |

| Record name | 1-(4-Methoxyphenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189717-77-8 | |

| Record name | 1-(4-Methoxyphenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Involving Condensation and Reduction

-

- Reagents : 4-Methoxyacetophenone, (S)-(-)-α-methylbenzylamine, p-toluenesulfonic acid.

- Conditions : Toluene, reflux for 10-12 hours with a Dean-Stark trap.

- Product : Intermediate imine compound.

-

- Reagents : Intermediate imine compound, 10% Pd/C.

- Conditions : Ethyl acetate, hydrogen atmosphere at 35-40°C for 10-12 hours.

- Product : Reduced amine intermediate.

-

- Reagents : Reduced amine intermediate, p-toluenesulfonic acid.

- Conditions : Ethyl acetate, cooling to 5-10°C.

- Product : Tosylate salt of the amine.

Final Hydrochloride Formation :

- Reagents : Tosylate salt, sodium hydroxide, isopropanol/HCl.

- Conditions : Basic conditions followed by acidification and crystallization.

- Product : 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride.

Alternative Methods

Alternative methods may involve different starting materials or conditions, such as using optically pure starting materials for chiral synthesis or employing different catalysts for reduction steps.

Analysis of Preparation Methods

Advantages and Disadvantages

| Method | Advantages | Disadvantages |

|---|---|---|

| Condensation and Reduction | High yield, straightforward steps | Requires careful control of conditions, expensive catalysts |

| Alternative Methods | Potential for higher chiral purity, safer reagents | Complexity in synthesis, higher cost |

Research Findings and Data

Spectroscopic Data

Spectroscopic analysis, such as IR, NMR, and mass spectrometry, is crucial for confirming the structure and purity of the final product.

| Spectroscopic Method | Data |

|---|---|

| IR (KBr) | Peaks at 3006, 2837, 2523, 1613, 1586, 1518, 1478, 1250, 1232, 1158, 1034, 1010, 828, 808, 681, 565 cm^-1 |

| ¹H-NMR (400 MHz) | Chemical shifts in ppm, TMS as internal standard |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a serotonin releasing agent, binding to serotonin receptors and influencing neurotransmitter release. This interaction can modulate various physiological processes, including mood regulation and cognitive function .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride

- Molecular Formula: C₁₅H₁₈ClNO

- Molecular Weight : 263.76 g/mol

- CAS Number : 1189717-77-8

- Purity : 95% (as per commercial listings) .

Structural Features :

The compound consists of a central ethanamine backbone substituted with a 4-methoxyphenyl group and a phenyl group at the α-carbon. The hydrochloride salt enhances stability and solubility.

Applications :

Primarily used as a synthetic intermediate in pharmaceutical research, particularly in asymmetric synthesis (e.g., chiral auxiliaries for enantioselective reactions) .

Comparison with Structurally Similar Compounds

Substituted Ethanamine Derivatives

Key Observations :

- Substituent Effects : The presence of a phenyl group in the target compound increases steric bulk compared to simpler analogs like [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride. This bulk influences enantioselectivity in asymmetric reactions .

- Pharmacological Relevance: Venlafaxine hydrochloride shares the 4-methoxyphenyl motif but incorporates a cyclohexanol ring and tertiary amine, enhancing its serotonin-norepinephrine reuptake inhibition (SNRI) activity .

Research Findings :

- Impurity Profiles: N-Desmethylvenlafaxine, a venlafaxine impurity, lacks the dimethylamino group, reducing its pharmacological potency compared to the parent drug .

- Ring Modifications : Piperazine derivatives (e.g., 1-(4-Methoxyphenyl)piperazine) exhibit distinct mechanisms (e.g., dopamine antagonism) due to altered nitrogen spacing and basicity .

Pharmacological Agents with Similar Backbones

Biological Activity

1-(4-Methoxyphenyl)-1-phenylethanamine hydrochloride, commonly referred to as a phenylethylamine derivative, has garnered attention due to its potential biological activities, particularly in the realm of central nervous system (CNS) stimulation and receptor interactions. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C15H18ClNO

- Molecular Weight : 273.77 g/mol

- Structure : The compound features a phenylethylamine backbone with a methoxy group at the para position, enhancing its lipophilicity and biological activity.

This compound primarily acts as a CNS stimulant. Its mechanism involves interactions with various neurotransmitter systems, notably:

- Dopaminergic System : Enhances dopamine release, which may contribute to its stimulant effects.

- Adrenergic System : Potentially increases norepinephrine levels, influencing mood and alertness.

- Serotonergic System : May modulate serotonin levels, affecting mood regulation.

CNS Stimulation

Research has indicated that this compound exhibits significant CNS stimulant properties. Studies suggest its efficacy in enhancing alertness and cognitive function, potentially useful in treating conditions like ADHD or narcolepsy.

Study on CNS Effects

A study conducted on various phenylethylamine derivatives demonstrated that compounds with methoxy substitutions exhibited enhanced dopaminergic activity compared to their unsubstituted counterparts. The specific effects of this compound were not isolated but suggested a trend towards increased stimulant effects due to structural modifications.

Antimicrobial Research

Another investigation into monomeric alkaloids highlighted the potential for certain phenethylamines to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. While direct data on this compound is sparse, the structural similarities indicate it may share these properties.

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value | Method (Reference) |

|---|---|---|

| Molecular Weight | 277.79 g/mol | HRMS |

| Melting Point | 170–172°C | DSC |

| logP (Octanol-Water) | 2.8 ± 0.3 | Shake-Flask |

Q. Table 2: Receptor Binding Profiles

| Target | Binding Affinity (Ki, nM) | Assay Type |

|---|---|---|

| α₁-Adrenoceptor | 45.6 ± 3.1 | Radioligand (³H-Prazosin) |

| Serotonin Transporter | 320.5 ± 25.7 | ³H-Paroxetine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.